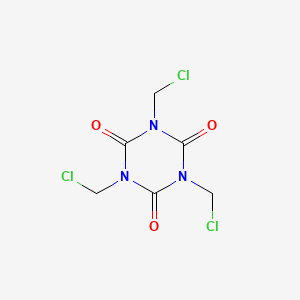
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a nitrile group attached to a cyclobutane ring.
準備方法
The synthesis of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
化学反応の分析
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
類似化合物との比較
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
4-Bromo-1,2-dimethylcyclohexane: Another brominated cycloalkane with different ring size and substituents.
2-Bromo-3-(morpholin-4-yl)propionic acid: A compound with a similar morpholine ring but different carbon backbone.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
64302-32-5 |
|---|---|
分子式 |
C11H17BrN2O |
分子量 |
273.17 g/mol |
IUPAC名 |
1-bromo-3,3-dimethyl-2-morpholin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H17BrN2O/c1-10(2)7-11(12,8-13)9(10)14-3-5-15-6-4-14/h9H,3-7H2,1-2H3 |
InChIキー |
MOYHKZMKHKDOTL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1N2CCOCC2)(C#N)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
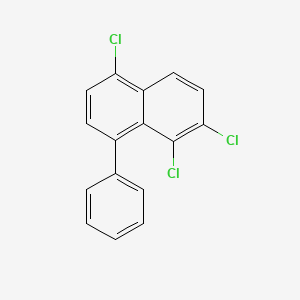
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
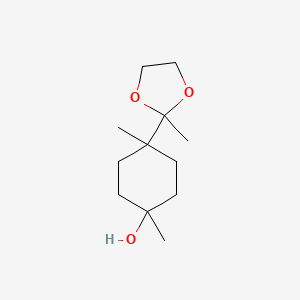

![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)

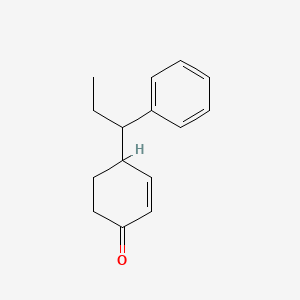
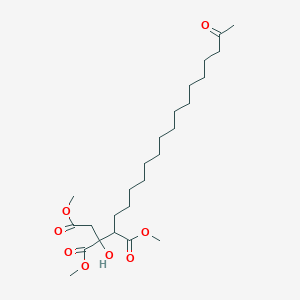
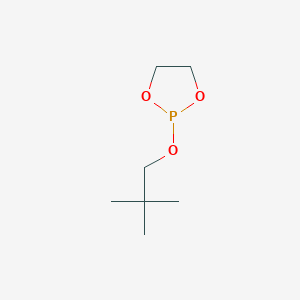
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
